5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This reaction involves the coupling of boronic acid derivatives with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Imidazoles: These compounds are also heterocycles and are used in various chemical and pharmaceutical applications.
Uniqueness
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[840
Properties
CAS No. |
577987-20-3 |
---|---|
Molecular Formula |
C24H18ClN5O3S |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H18ClN5O3S/c1-15-4-3-11-29-22(15)28-23-19(24(29)31)12-20(34(32,33)18-8-6-17(25)7-9-18)21(26)30(23)14-16-5-2-10-27-13-16/h2-13,26H,14H2,1H3 |
InChI Key |
MMAPOHBXLGWXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.